Pancuronium bromide is a synthetic, bis-quaternary ammonio steroid compound that has gained prominence in clinical settings due to its potent neuromuscular blocking properties. It is a non-depolarizing muscle relaxant, which means it competes with acetylcholine at the nicotinic receptors at the neuromuscular junction, leading to muscle relaxation and paralysis9. This drug has been extensively studied and utilized in various medical procedures, offering advantages over other muscle relaxants due to its cardiovascular stability and lack of histamine release5.
Pancuronium bromide operates by competitively binding to the nicotinic receptors at the neuromuscular junction, thereby inhibiting the action of acetylcholine and resulting in skeletal muscle relaxation9. Its action is characterized as non-depolarizing, which is similar to that of tubocurarine but with a higher potency and fewer side effects5. The drug also exhibits some antimuscarinic and sympathomimetic effects, which can lead to slight increases in heart rate and blood pressure in some patients5. Interestingly, pancuronium has been found to have a selective vagolytic action on the heart, specifically blocking cardiac muscarinic receptors without significantly affecting vascular responses or responses to potassium chloride1. Additionally, it has been observed to potentiate responses to sympathetic nerve stimulation, which is an effect that can be compared to the action of drugs that block the neuronal uptake of noradrenaline2.
Pancuronium bromide is widely used to induce skeletal muscle relaxation during anesthesia and to facilitate tracheal intubation and mechanical ventilation4. It has been found to be effective for quick intubation in emergency surgeries7 and provides a rapid onset of action with easy reversibility using neostigmine6. The drug's cardiovascular stability makes it a preferred choice over other muscle relaxants, especially in patients with cardiovascular risks5.
In intensive care units, pancuronium bromide is valuable for managing patients who are hypoxemic and resist mechanical ventilation, especially when the use of sedatives is not advisable due to cardiovascular instability4. It is also used in cases of severe tetanus, poisoning, status epilepticus, and in patients with bronchospasm unresponsive to conventional therapy4.
Pancuronium bromide has been successfully used in children, providing a rapid onset and easy reversibility without significant side effects6. It is also beneficial in patients with conditions where succinylcholine is contraindicated and in those requiring reduced metabolic demands for oxygen, such as shivering patients4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7